molecular formula C5H5F3O2 B2689104 trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid CAS No. 78376-99-5

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid

Cat. No.: B2689104
CAS No.: 78376-99-5
M. Wt: 154.088
InChI Key: GSNLYQDUCHEFFQ-HRFVKAFMSA-N
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Description

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C5H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using trifluoromethyl diazomethane as a key reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process may involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts to achieve high yields and purity. The process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential effects on biological systems. Its trifluoromethyl group can influence the compound’s interaction with biological targets, making it a subject of interest in drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

  • trans-2-(Trifluoromethyl)phenylcyclopropanecarboxylic acid
  • trans-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Comparison: Compared to similar compounds, trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid is unique due to its specific structural arrangement and the presence of the trifluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .

Properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLYQDUCHEFFQ-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78376-99-5
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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